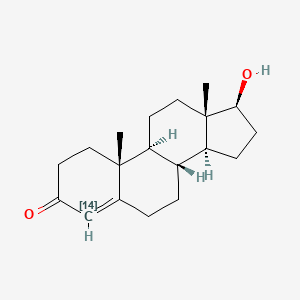

Testosterone 4-C-14

Description

Significance of Radiolabeled Androgens in Biochemical Investigations

The use of radiolabeled androgens, such as Testosterone (B1683101) 4-C-14, has revolutionized the study of steroid biochemistry. nih.gov By tagging these molecules with a radioactive isotope, researchers can track their fate in complex biological environments, providing insights that would be otherwise unattainable.

The selection of carbon-14 (B1195169) as the radioisotope is based on several key properties. Its long half-life of approximately 5,730 years ensures a stable and long-lasting signal for tracking in extended studies. openmedscience.comnih.gov Furthermore, carbon-14 emits low-energy beta particles, which are relatively safe to handle in a laboratory setting. openmedscience.commoravek.com The placement of the label at the C-4 position is strategic because this part of the steroid nucleus is relatively stable during many of the initial metabolic transformations of testosterone, ensuring the radiolabel remains with the core steroid structure through various enzymatic reactions. almacgroup.com This allows for the accurate tracing of the testosterone backbone as it is metabolized.

Carbon-14 labeled compounds are considered the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies in pharmaceutical and agrochemical research. openmedscience.comnih.gov The introduction of the 14C isotope creates a chemically identical analog of the parent molecule, allowing it to be traced through a biological system without altering its inherent chemical behavior. almacgroup.com This "radiotracer" approach enables the precise measurement of the parent compound and its metabolites in various tissues and fluids, providing a comprehensive picture of its metabolic journey. nih.govopenmedscience.com This has been instrumental in understanding everything from the metabolism of drugs to the biosynthesis of natural compounds. nih.gov

Overview of Primary Research Applications

The unique properties of Testosterone 4-C-14 have led to its use in a wide array of research applications, fundamentally shaping our understanding of androgen biology. ontosight.ai

One of the most significant applications of Testosterone 4-C-14 is in tracing the metabolic fate of testosterone. Early studies in human subjects administered with Testosterone 4-C-14 revealed the distribution of radioactivity in bile, blood, feces, and urine, providing the first detailed insights into its excretion pathways. jci.orgnih.gov These studies identified key metabolites like androsterone (B159326) and etiocholanolone (B196237) in the urine. jci.org Further research using this tracer helped to map the conversion of testosterone to other biologically active steroids. For instance, studies have demonstrated the conversion of Testosterone 4-C-14 to estradiol-17β, confirming the process of aromatization in various tissues. nih.govunito.it

Table 1: Metabolic Fate of Intravenously Injected Testosterone 4-C-14 in Human Subjects

| Biological Sample | Key Findings | Reference |

|---|---|---|

| Urine | The majority of radioactivity is excreted in the urine, primarily within the first 4 hours post-injection. jci.org | jci.org |

| Key urinary metabolites identified include androsterone and etiocholanolone. jci.org | jci.org | |

| Blood | The unconjugated form of the steroid is cleared rapidly from the plasma. oup.com | oup.com |

| The concentration of glucuronidated metabolites in plasma is significantly higher than the unconjugated form. oup.com | oup.com | |

| Bile & Feces | Negligible amounts of androsterone and only small amounts of etiocholanolone are recovered from bile after Testosterone 4-C-14 administration. oup.com | oup.com |

| A small percentage of radioactivity is recovered in the feces. nih.gov | nih.gov |

Testosterone 4-C-14 has been a critical substrate for characterizing the enzymes involved in steroid metabolism. Aromatase, the enzyme responsible for converting androgens to estrogens, has been extensively studied using this compound. unito.it By incubating tissue homogenates with Testosterone 4-C-14 and measuring the formation of radiolabeled estradiol (B170435), researchers have been able to quantify aromatase activity in various tissues, including testicular and ovarian tissues. nih.govbioscientifica.com These assays have also been instrumental in evaluating the potency of aromatase inhibitors. nih.gov Similarly, it has been used to investigate the activity of other enzymes like 5α-reductase, which converts testosterone to the more potent androgen, dihydrotestosterone (B1667394). revvity.com

Table 2: Characterization of Aromatase Activity Using Testosterone 4-C-14

| Study Focus | Key Findings | Reference |

|---|---|---|

| Aromatase Activity in Testicular Tissue | Testicular homogenates from male-to-female transsexuals on estrogen therapy were shown to convert [4-14C]testosterone to [14C]estradiol-17β, demonstrating the presence of aromatase activity. nih.gov | nih.gov |

| Inhibition of Aromatase | The nonsteroidal inhibitor CGS 16949A was shown to be a potent competitive inhibitor of the conversion of [4-14C]testosterone to [4-14C]estradiol in rat ovarian microsomes. nih.gov | nih.gov |

| Aromatase Expression in Transfected Cells | Cells transfected with a cDNA encoding human aromatase were able to metabolize [4-14C]testosterone into products with similar properties to estradiol and estrone. pnas.org | pnas.org |

Radiolabeled androgens are fundamental tools for studying the androgen receptor (AR). mdpi.com Competitive binding assays, where radiolabeled testosterone is displaced by other compounds, are used to determine the binding affinity of new molecules for the AR. mdpi.com Although many modern studies use the synthetic androgen [3H]R1881 due to its higher affinity and slower dissociation rate, the principles were established with radiolabeled native androgens like testosterone. nih.govnih.gov These assays are crucial for identifying potential androgenic or anti-androgenic compounds. mdpi.com For example, such assays have been used to demonstrate that compounds like istaroxime (B1662506) can directly bind to the membrane androgen receptor by displacing radiolabeled testosterone. oncotarget.com

Structure

3D Structure

Properties

CAS No. |

633-32-9 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i11+2 |

InChI Key |

MUMGGOZAMZWBJJ-WLRIMQDWSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[14CH]C(=O)CC[C@]34C |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |

Origin of Product |

United States |

Synthesis and Production of Testosterone 4 C 14 for Research Purposes

Testosterone (B1683101) 4-C-14 is a radiolabeled version of testosterone where a carbon-14 (B1195169) (¹⁴C) isotope is incorporated at the fourth carbon position of the steroid structure. ontosight.ai This isotopic labeling allows researchers to trace and quantify testosterone in various biological and chemical processes, making it an invaluable tool in pharmacokinetic studies and steroid hormone research. ontosight.ai The synthesis of this compound for research use involves highly specific and controlled methodologies to ensure the correct placement of the radiolabel and the purity of the final product.

Isotopic Labeling Methodologies for Steroids

Isotopic labeling of steroids, such as testosterone, involves the replacement of one or more atoms of the molecule with their isotopes. For Testosterone 4-C-14, this is the substitution of a stable carbon-12 atom with a radioactive carbon-14 atom. This process does not significantly alter the chemical or biological properties of the steroid, allowing it to act as a tracer in biological systems. The primary advantage of using isotopically labeled steroids is the ability to differentiate between endogenous (naturally produced by the body) and exogenous (administered) steroids of the same structure. nih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex molecules like radiolabeled steroids. This approach combines the flexibility of chemical synthesis with the high regio- and stereo-selectivity of enzymatic reactions. researchgate.net Enzymes can catalyze reactions at specific positions on the steroid skeleton, which is often challenging to achieve through purely chemical methods. researchgate.netdavidmoore.org.uk For instance, a chemoenzymatic strategy might be employed to introduce the ¹⁴C label at a specific precursor stage before enzymatic conversion to the final testosterone molecule. Recent advancements have highlighted the use of enzymes like 3-ketosteroid 9α-hydroxylase (KSH) for specific modifications of the steroid structure. researchgate.netnih.gov While direct public evidence for a specific chemoenzymatic pathway for Testosterone 4-C-14 is not abundant, the principles of chemoenzymatic synthesis are well-established in steroid chemistry and provide a viable route for its production. biorxiv.orgbiorxiv.org

Precursor Incorporation Strategies (e.g., from [4-¹⁴C]DHEA or [4-¹⁴C]Androst-4-ene-3,17-dione)

A common and effective method for synthesizing Testosterone 4-C-14 is through the incorporation of a ¹⁴C-labeled precursor. This involves starting with a molecule that is structurally similar to testosterone and already contains the carbon-14 label at the desired position. Two such precursors are [4-¹⁴C]dehydroepiandrosterone (DHEA) and [4-¹⁴C]androst-4-ene-3,17-dione.

The synthesis of testosterone from these precursors mimics the natural biosynthetic pathways in the human body. wikipedia.org For example, studies have shown that the human testis can utilize circulating DHEA and androstenedione (B190577) to produce testosterone. cdnsciencepub.com In a laboratory setting, [4-¹⁴C]androst-4-ene-3,17-dione can be converted to Testosterone 4-C-14 through the action of the enzyme 17β-hydroxysteroid dehydrogenase, which reduces the keto group at the C17 position. wikipedia.org Research has demonstrated the successful synthesis of ¹⁴C-labeled testosterone from such precursors, with subsequent purification to ensure high radiochemical purity. semanticscholar.org

Precursor Incorporation for Testosterone 4-C-14 Synthesis

| Precursor | Enzymatic Conversion Step | Final Product | Reference |

|---|---|---|---|

| [4-¹⁴C]Androst-4-ene-3,17-dione | Reduction of C17 keto group by 17β-hydroxysteroid dehydrogenase | Testosterone 4-C-14 | wikipedia.org |

| [4-¹⁴C]Dehydroepiandrosterone (DHEA) | Conversion to androstenedione, followed by reduction at C17 | Testosterone 4-C-14 | cdnsciencepub.com |

Microbial Conversion Techniques for Radiolabeled Steroids

Microorganisms, including bacteria, yeasts, and fungi, possess a diverse array of enzymes capable of performing highly specific and efficient transformations of steroid compounds. davidmoore.org.uknih.gov This capability, known as microbial biotransformation, is a cornerstone of the steroid pharmaceutical industry and is also applied to the production of radiolabeled steroids. researchfloor.org

Microbial systems can be used to carry out specific steps in the synthesis of Testosterone 4-C-14, such as hydroxylation, dehydrogenation, or side-chain cleavage. davidmoore.org.uk For example, a microorganism could be used to convert a ¹⁴C-labeled precursor into the final testosterone product. The advantages of microbial conversion include high regio- and stereo-selectivity, mild reaction conditions, and the potential for more environmentally friendly processes compared to purely chemical methods. davidmoore.org.uk For instance, certain Corynebacterium species have been used in the aromatization of steroids, indicating their potential role in specific steroid modifications. nih.gov The 9,10-seco pathway is a known aerobic degradation pathway for androgens in bacteria, which underscores the intricate enzymatic machinery available in microbes for steroid manipulation. nih.govresearchgate.net

Radiochemical Purity and Characterization for Research Use

For Testosterone 4-C-14 to be effective in research, its radiochemical purity must be high. This means that the radioactivity of the sample should be almost exclusively from the Testosterone 4-C-14 molecule itself, and not from any radioactive contaminants or byproducts of the synthesis.

The characterization and confirmation of radiochemical purity involve several analytical techniques:

Chromatography: Techniques like paper chromatography, thin-layer chromatography (TLC), and high-pressure liquid chromatography (HPLC) are used to separate the labeled testosterone from any impurities. nih.govnih.gov

Isotopic Dilution: This involves adding a known amount of non-radioactive ("cold") testosterone to the sample. The mixture is then purified and crystallized. The specific activity (radioactivity per unit mass) should remain constant through successive crystallizations if the sample is pure. semanticscholar.orgbioscientifica.com

Spectrometry: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the chemical structure and the position of the isotopic label. nih.gov

The process of ensuring purity is meticulous. For example, in one study, synthesized testosterone-4-¹⁴C was purified by gradient chromatography on alumina (B75360) and partition chromatography, and its purity was confirmed to be over 95% by paper chromatography and the isotopic dilution technique. semanticscholar.org

Considerations for Handling and Storage of Radiolabeled Testosterone

The handling and storage of radiolabeled compounds like Testosterone 4-C-14 require strict adherence to safety protocols to minimize exposure to radiation and to maintain the stability of the compound.

Handling:

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, lab coats, and safety glasses, should always be worn. lps.org

Designated Areas: Work with radioactive materials should be conducted in designated and properly shielded areas to prevent contamination. manchester.ac.uk

Avoid Contamination: Care must be taken to avoid inhalation, ingestion, or skin contact. Mouth pipetting is strictly forbidden. lps.orgmanchester.ac.uk

Waste Disposal: All radioactive waste must be disposed of according to institutional and regulatory guidelines. manchester.ac.uk

Storage:

Recommended Conditions: Radiolabeled compounds should be stored under the conditions recommended by the manufacturer to prevent decomposition. manchester.ac.uk This often involves storage at low temperatures and in a solvent that minimizes degradation.

Labeling: All containers must be clearly labeled with the name of the compound, the nuclide (¹⁴C), specific activity, total activity, and the date. manchester.ac.uk

Stability: Carbon-14 has a very long half-life (5730 years), so physical decay is not a primary concern for storage. However, chemical decomposition can occur, leading to a decrease in radiochemical purity over time. manchester.ac.uk

Key Handling and Storage Recommendations for Radiolabeled Testosterone

| Consideration | Recommendation | Reference |

|---|---|---|

| Personal Safety | Wear appropriate PPE (gloves, lab coat, safety glasses). | lps.org |

| Work Environment | Use designated and shielded areas for handling. | manchester.ac.uk |

| Container Labeling | Clearly label with compound name, nuclide, activity, and date. | manchester.ac.uk |

| Storage Conditions | Store at recommended low temperatures in an appropriate solvent. | manchester.ac.uk |

| Waste | Dispose of radioactive waste according to regulations. | manchester.ac.uk |

Metabolic Studies Utilizing Testosterone 4 C 14

In Vitro Metabolic Investigations in Cellular and Tissue Models

In vitro models offer a controlled environment to study the intricate details of testosterone (B1683101) metabolism at the cellular and tissue level. These systems allow for the precise tracking of Testosterone 4-C-14 and the identification and quantification of its metabolic products.

Organ and Tissue Explant Systems

Organ and tissue explant systems provide a model that preserves the three-dimensional architecture and cell-cell interactions of the original tissue, offering a more physiologically relevant context for metabolic studies.

Research utilizing human ovarian tissue has demonstrated the conversion of Testosterone-4-C14 to estrogens, highlighting the aromatase activity within the complex tissue environment. nih.gov Another study using a short-term pig ear skin model as an alternative to human skin investigated the metabolism of [14C]-testosterone. This ex vivo system showed that over 95% of the radioactivity recovered from both the culture media and the skin itself corresponded to various metabolites, underscoring the significant metabolic capacity of intact skin tissue. nih.gov This model demonstrated that the skin expresses a wide range of enzymatic activities, comparable to those found in the liver, which can significantly impact the fate of topically applied compounds. nih.gov

Rat Uterus Metabolism

In vitro studies of uterine tissue from ovariectomized rats have demonstrated the local metabolism of Testosterone 4-C-14. These investigations have identified five primary metabolites resulting from the enzymatic activities within the uterine tissue. The identified compounds are:

4-androstene-3,17-dione

17β-hydroxy-5α-androstan-3-one (Dihydrotestosterone)

5α-androstane-3α,17β-diol

4-androstene-3β,17β-diol

4-androstene-3α,17β-diol nih.gov

The formation of these metabolites indicates the presence of 17β-hydroxysteroid dehydrogenase, 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and 5α-reductase activities within the rat uterus nih.gov. The relatively low 5α-reductase activity leads to the significant formation of allylic alcohols nih.gov.

Metabolic Products of Testosterone 4-C-14 in Rat Uterus

| Metabolite | |

|---|---|

| 4-androstene-3,17-dione | |

| 17β-hydroxy-5α-androstan-3-one | |

| 5α-androstane-3α,17β-diol | |

| 4-androstene-3β,17β-diol |

Canine Salivary Gland Metabolism

Studies involving the incubation of Testosterone 4-C-14 with homogenates of canine submaxillary glands have revealed a predominantly oxidative metabolic pathway. This is in contrast to the reductive pathways often seen in androgen-target tissues. The primary metabolite identified in these studies is androstenedione (B190577). This finding suggests a significant level of 17β-hydroxysteroid dehydrogenase activity in this tissue.

Metabolic Products of Testosterone 4-C-14 in Canine Salivary Gland

| Metabolite |

|---|

Human Skin Metabolism

Human skin possesses the enzymatic machinery to metabolize Testosterone 4-C-14. In vitro studies using human skin preparations have led to the identification of several key metabolites. The major metabolic products formed include:

Δ4-androstenedione

Dihydrotestosterone (B1667394) (DHT)

Androstanediol nih.gov

The formation of these compounds demonstrates the activity of 5α-reductase and other key steroidogenic enzymes in the skin.

Metabolic Products of Testosterone 4-C-14 in Human Skin

| Metabolite | |

|---|---|

| Δ4-androstenedione | |

| Dihydrotestosterone | |

| Androsterone | |

| Androstanediol |

Hamster Skin and Flank Organ Metabolism

The hamster flank organ is a well-established model for studying androgen action in skin and sebaceous glands. In vitro incubations of Testosterone 4-C-14 with homogenates of hamster flank organ sebaceous glands have identified a range of metabolites. The principal metabolic products include:

Dihydrotestosterone (DHT)

3α-androstanediol

Androstanedione

Δ4-androstenedione

Androsterone

3β-androstanediol

These findings highlight the significant 5α-reductase and hydroxysteroid dehydrogenase activities present in this specialized skin structure.

Metabolic Products of Testosterone 4-C-14 in Hamster Flank Organ

| Metabolite | |

|---|---|

| Dihydrotestosterone | |

| 3α-androstanediol | |

| Androstanedione | |

| Δ4-androstenedione | |

| Androsterone |

Human Prostate Tissue Metabolism

Human prostate tissue, particularly from cases of benign prostatic hyperplasia (BPH), actively metabolizes Testosterone 4-C-14. Incubation studies with homogenates of BPH tissue have shown that testosterone is converted into at least ten different products nih.gov. The major identified metabolites are:

5α-dihydrotestosterone (DHT)

5α-androstane-3α,17β-diol

5α-androstane-3β,17β-diol

4-androstene-3,17-dione

5α-androstanedione nih.gov

The predominant metabolic pathway in BPH is the conversion of testosterone to DHT via the enzyme 5α-reductase, with DHT accounting for a significant percentage of the total metabolites nih.gov. The presence of 3α- and 3β-hydroxysteroid dehydrogenases, as well as 17β-hydroxysteroid dehydrogenase, is also evident from the array of metabolites formed nih.gov.

Metabolic Products of Testosterone 4-C-14 in Human Prostate Tissue

| Metabolite | |

|---|---|

| 5α-dihydrotestosterone | |

| 5α-androstane-3α,17β-diol | |

| 5α-androstane-3β,17β-diol | |

| 4-androstene-3,17-dione |

Mouse Prostate Explant Metabolism

Information regarding the specific metabolic products of Testosterone 4-C-14 in mouse prostate explants is not detailed in the currently available research. Further investigation is required to fully characterize the metabolic pathways in this model system.

Identification and Characterization of Metabolic Products

The identification and characterization of the metabolic products of Testosterone 4-C-14 in these diverse tissues have been accomplished through a combination of analytical techniques. These methods typically involve the extraction of the radiolabeled steroids from the incubation medium, followed by separation using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC). The quantification of the individual metabolites is then performed by measuring their radioactivity. This systematic approach allows for a detailed understanding of the tissue-specific enzymatic activities and the local androgen environment.

Androgenic Metabolite Profiles

The metabolism of testosterone into other androgenic compounds is a key aspect of its biological activity. Studies using Testosterone 4-C-14 have identified several major androgenic metabolites. In cultured human fibroblasts, the primary metabolic products identified were Androstenedione, Dihydrotestosterone (DHT), Androsterone, and Androstanediol. This indicates that testosterone metabolism in these cells proceeds through both the 17β-hydroxyl pathway, leading to DHT and Androstanediol, and the 17-ketonic pathway, resulting in Androstenedione. Further research has confirmed that testosterone is metabolized into the 17-ketosteroids Androsterone and Etiocholanolone, which are considered end-products in the androgen degradation pathway.

The conversion process involves several enzymatic steps. Testosterone is converted to DHT by the enzyme 5α-reductase. DHT, a more potent androgen than testosterone, can then be further metabolized to Androstanediol. The pathway to Androsterone and Etiocholanolone involves the initial reduction of the C4–C5 double bond to yield 5α- and 5β-androstanedione, followed by the reduction of the 3-keto group.

Estrogenic Metabolite Profiles

Testosterone also serves as the primary precursor for the biosynthesis of estrogens, a conversion process known as aromatization. Investigations utilizing Testosterone 4-C-14 have directly demonstrated this metabolic route. In vitro studies using post-ovulatory human ovaries incubated with Testosterone 4-C-14 led to the identification of Estrone, Estradiol (B170435), and Estriol as metabolites. oup.com Notably, the corpus luteum-containing ovary was found to convert the testosterone substrate to estrogens at a rate more than 60 times higher than the partner ovary without a corpus luteum, highlighting the importance of this structure in estrogen synthesis. oup.com This conversion is catalyzed by the enzyme aromatase (CYP19A1), which transforms testosterone into estradiol. This metabolic link is crucial, as the conversion to estradiol is required for some of testosterone's biological effects.

Novel Metabolite Formation

Beyond the well-established androgenic and estrogenic pathways, studies with Testosterone 4-C-14 have revealed the formation of novel metabolites. In vitro incubation of [4-14C]-testosterone with rat uterine tissue led to the identification of several unique transformation products. Among these were allylic alcohols, specifically 4-androstene-3β,17β-diol and 4-androstene-3α,17β-diol. The formation of these compounds as principal metabolites was attributed to the low 5α-reductase activity in the tissue under the experimental conditions. Additionally, the detection of two polar C19O3-metabolites was also reported in the same study, indicating further oxidative metabolism of the testosterone molecule.

In Vivo Metabolic Fate in Non-Human Animal Models

Excretion Profiles (urine and feces)

The route of excretion for testosterone metabolites varies significantly between species. Studies using Testosterone 4-C-14 have quantified these differences in various animal models.

In male chinchillas (Chinchilla lanigera), testosterone is rapidly metabolized and predominantly excreted in the urine. nih.gov Following administration of 14C-testosterone, 84.7% of the radiolabeled metabolites were recovered in urine, while 15.2% were found in feces. nih.gov The peak concentration of metabolites occurred at approximately 8.2 hours in urine and 22.0 hours in feces. nih.gov

In contrast, studies in male cats show a different pattern, with the majority of radioactivity (70–80%) being excreted in the bile, and a much smaller fraction (2.9–5.5%) appearing in the urine. This suggests that biliary excretion is the primary route in this species. In mice, a sex-specific difference has been observed; males excrete a significantly higher proportion of radiolabeled testosterone metabolites via the feces (59%) compared to females (49.5%), who in turn excrete a larger proportion through urine.

Tissue Distribution in Experimental Animals

Following administration, Testosterone 4-C-14 and its metabolites are distributed throughout the body. While specific quantitative data on the percentage of radioactivity in every organ is limited in readily available literature, studies in rats and mice have confirmed the uptake of the radiolabeled compound in various tissues. Early investigations tracked the initial distribution of radiocarbon from testoterone-4-C14 in both mice and rats, confirming its systemic dissemination. nih.gov The liver is a primary site of testosterone metabolism, where it is converted into more polar, inactive compounds and conjugated for excretion. Beyond the liver, testosterone is taken up by target tissues such as the prostate, seminal vesicles, and muscle, as well as the adrenal glands and brain, where it can be metabolized locally. Studies involving wether lambs (castrated male sheep) have focused on the metabolic effects of testosterone on protein synthesis and energy expenditure, implying uptake and action in muscle and other metabolically active tissues. The specific patterns of accumulation and the local metabolite profiles within these tissues contribute to the diverse biological effects of testosterone.

Influences on Testosterone Metabolism

The metabolism of testosterone is not static and can be influenced by a variety of physiological and external factors.

Diet: The composition of one's diet may affect testosterone metabolism. Research has suggested that the protein-to-carbohydrate ratio in the diet can influence either the metabolism of testosterone or the levels of sex hormone-binding globulin (SHBG), a protein that transports testosterone in the blood. nih.gov

Body Composition: Adipose tissue (body fat) plays a significant role. Fat cells contain the enzyme aromatase, which converts testosterone into estradiol. Consequently, higher levels of body fat can lead to an increased rate of this conversion, thereby altering the balance between androgens and estrogens.

Physiological State: Androgen metabolism is known to vary with sex, age, and thyroid status. For instance, thyroid hormones can alter the activity of liver enzymes responsible for steroid metabolism. In hyperthyroidism, the ratio of 5α-reduced to 5β-reduced androgen metabolites is increased, while the opposite is observed in hypothyroidism.

Health and Inflammation: Systemic inflammation can also impact testosterone levels. High levels of inflammatory markers like C-reactive protein have been linked to lower testosterone, suggesting a relationship between the immune system and androgen metabolism.

Age-Dependent Metabolic Shifts

The metabolism of testosterone is not static throughout an individual's life; it undergoes significant shifts influenced by developmental and aging processes. A gradual decline in testosterone production, sometimes referred to as andropause, typically begins between 20 and 30 years of age and continues throughout life nih.gov. This age-related decrease in anabolic hormones is associated with metabolic consequences, such as increased fat mass and a reduction in lean tissue nih.govbioscientifica.commdpi.com. In elderly men with lower testosterone levels, both subcutaneous and visceral fat mass are often elevated compared to their counterparts with normal testosterone levels nih.gov.

Studies have shown that the inverse relationship between testosterone and markers of metabolic syndrome, such as obesity and diabetes, becomes more significant after the age of 30 or 40 researchgate.net. Furthermore, the diurnal cycle of testosterone, characterized by higher levels in the morning, becomes considerably weaker in older men researchgate.net.

Research utilizing Testosterone 4-C-14 in tissue samples from different age groups highlights these metabolic variations. For instance, studies on neonatal foreskin tissues have been used to investigate the conversion of testosterone into its more potent metabolite, dihydrotestosterone (DHT), providing a baseline for metabolic activity at birth nih.gov. The hormonal fluctuations that define different life stages, such as puberty and aging, directly impact skin physiology and testosterone metabolism within it mdpi.com. These age-dependent shifts underscore the dynamic nature of androgen metabolism and its role in the physiological changes that occur over a lifetime.

Hormonal and Local Environmental Factors

The metabolism of Testosterone 4-C-14 is profoundly influenced by the surrounding hormonal milieu and the specific characteristics of the local tissue environment. The production of testosterone itself is tightly regulated by the hypothalamic-pituitary-gonadal (HPG) axis, involving gonadotropin-releasing hormone (GnRH) from the hypothalamus and luteinizing hormone (LH) from the pituitary gland clevelandclinic.org. This intricate feedback loop means that fluctuations in these regulatory hormones directly impact the substrate available for metabolic conversion.

Other hormones also exert significant control. For example, estradiol has been shown to modulate androgen metabolism in cultured human fibroblasts, demonstrating a direct interplay between different sex steroids at the cellular level nih.gov. In conditions like Polycystic Ovary Syndrome (PCOS), the hormonal environment is significantly altered, often characterized by elevated levels of testosterone and LH, which in turn affects metabolic pathways who.int.

The local environment of a specific tissue—be it the liver, skin, prostate, or brain—is a critical determinant of which metabolic pathways are favored. These tissues express different patterns and levels of metabolic enzymes. Studies tracking the distribution of Testosterone 4-C-14 and its metabolites in blood, bile, urine, and feces have provided a foundational understanding of these systemic and tissue-specific processes nih.govjci.org. Furthermore, external environmental factors can induce oxidative stress, which may disrupt the HPG axis and alter testosterone metabolism, potentially impacting reproductive functions nih.gov. The vascularity of a tissue is also crucial, as adequate blood flow is necessary to support the metabolic functions of endocrine cells, such as the Leydig cells in the testes mdpi.com.

Effect of Specific Enzyme Modulators (e.g., Minocycline, Finasteride, Phenytoin)

The use of Testosterone 4-C-14 is particularly valuable for investigating how specific drugs modulate the enzymes responsible for its metabolism.

Minocycline: The antibiotic minocycline has been shown to have matrix-stimulatory effects on connective tissues. Studies using Testosterone 4-C-14 in cultured human oral periosteal and gingival fibroblasts found that minocycline actively stimulates the synthesis of 5α-dihydrotestosterone (DHT) from testosterone nih.govnih.gov. This suggests that minocycline can enhance the activity of the 5α-reductase enzyme in these tissues, leading to a localized increase in the more potent androgen, DHT nih.gov.

| Effect of Minocycline on DHT Synthesis from Androgen Substrates nih.gov | |

| Minocycline Concentration | Increase in DHT Synthesis |

| 20-30 µg/ml | 75-83% |

Finasteride: In contrast to minocycline, finasteride is a well-known inhibitor of the 5α-reductase enzyme, particularly the type 2 isoenzyme nih.gov. Its primary mechanism of action is to block the conversion of testosterone to DHT oxfordonlinepharmacy.co.ukwimpoleclinic.com. This leads to a significant reduction in DHT levels in serum and tissues like the scalp and prostate, with a corresponding modest increase in circulating testosterone levels droracle.aitheindependentpharmacy.co.uk. When studied in combination with minocycline in fibroblast cultures, finasteride was shown to inhibit the 5α-reductase activity that minocycline stimulated nih.gov.

| Effect of Finasteride on Testosterone and DHT Levels wimpoleclinic.comdroracle.ai | |

| Hormone | Change with Finasteride Treatment |

| DHT | ~70% decrease in serum |

| Testosterone | ~10-25% increase in serum |

Phenytoin: The anticonvulsant drug phenytoin has demonstrated complex and tissue-specific effects on testosterone metabolism. In vitro studies using Testosterone 4-C-14 with human neonatal foreskin slices showed that phenytoin significantly decreased the formation of 5α-reduced metabolites, including DHT nih.gov. This suggests an inhibitory effect on 5α-reductase in peripheral tissues like the skin nih.gov. However, in the central nervous system, phenytoin has the opposite effect. In the murine hippocampus, phenytoin administration was found to enhance testosterone metabolism by inducing cytochrome P450 (CYP) enzymes, specifically CYP3A11 and CYP19 (aromatase) dntb.gov.uanih.gov. This induction led to a significant decrease in local testosterone levels and an increase in its metabolites, such as 2β- and 6β-hydroxytestosterone nih.gov.

Enzyme Kinetics and Biochemical Pathway Elucidation with Testosterone 4 C 14

Characterization of Steroidogenic Enzyme Activities

The use of Testosterone (B1683101) 4-C-14 has been pivotal in characterizing the activity of several key enzymes in steroidogenesis. By incubating this radiolabeled substrate with enzyme preparations from various tissues, researchers have been able to identify metabolic products, calculate reaction velocities, and determine fundamental kinetic parameters that define the efficiency and substrate preference of these enzymes.

Hydroxysteroid Oxidoreductases (e.g., 3α-, 3β-, 17β-HSD)

Hydroxysteroid dehydrogenases (HSDs) are a family of oxidoreductases that catalyze the interconversion of hydroxysteroids and ketosteroids. wikipedia.org Testosterone 4-C-14 has been instrumental in studying the kinetics of these enzymes, particularly 17β-hydroxysteroid dehydrogenase (17β-HSD), which is responsible for the conversion of androstenedione (B190577) to testosterone. wikipedia.orgbioscientifica.com

Studies utilizing Testosterone 4-C-14 have helped to elucidate the role of different 17β-HSD isoforms in various tissues. For example, 17β-HSD type 5 has been identified as a key enzyme in the local production of testosterone in peripheral tissues like the prostate. oup.com The conversion of androstenedione to testosterone by this enzyme is a critical step in the synthesis of the potent androgen, dihydrotestosterone (B1667394) (DHT). oup.com Furthermore, research on 17β-HSD from the fungus Cochliobolus lunatus, which also converts androstenedione to testosterone, has been facilitated by the use of radiolabeled steroids for activity assays. plos.org While detailed kinetic parameters for Testosterone 4-C-14 with specific HSD isoforms are often embedded in broader metabolic studies, the principle of using the labeled substrate to trace the formation of products like androstenedione remains a cornerstone of their characterization.

5α- and 5β-Reductases

The conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), is catalyzed by the enzyme 5α-reductase. karger.comglowm.com This irreversible reaction is a critical step in androgen action in many target tissues. oup.com Testosterone 4-C-14 has been a key substrate in characterizing the kinetics of this important enzyme. researchgate.net

There are two main isoenzymes of 5α-reductase, type 1 and type 2, which exhibit different biochemical properties, including pH optima and substrate affinity. karger.comoup.com Type 2 5α-reductase has a higher affinity for testosterone (Km in the nanomolar range) and an acidic pH optimum of around 5.5, while type 1 has a lower affinity (micromolar Km) and a broad neutral to alkaline pH optimum. karger.comglowm.comoup.com

A study on porcine prostatic microsomal 5α-reductase using [4-14C]-testosterone as a substrate determined the kinetic parameters at different pH values, reflecting the activity of these different isozymes. The enzymatic conversion of [4-14C]-testosterone to [4-14C]-dihydrotestosterone was clearly demonstrated using thin-layer chromatography. researchgate.netresearchgate.net

| pH | Apparent KM (nM) | Apparent Vmax (pmol/mg protein/min) | Isozyme Predominantly Assayed |

|---|---|---|---|

| 5.5 | 36.0 ± 7.0 | 14.8 ± 1.5 | Type 2 |

| 7.0 | Not precisely determined | Lower than at pH 5.5 | Type 1 |

Data derived from studies on porcine prostatic microsomes. The values represent the mean ± SD from multiple experiments. The study noted that at pH 7.0, the activity was lower and did not follow classical Michaelis-Menten kinetics under the tested conditions, precluding a precise KM determination.

Cytochrome P450 Enzymes (e.g., CYP3A4, CYP19A1/Aromatase, Fungal P450s)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids. uniprot.orgjst.go.jp Testosterone 4-C-14 has been extensively used as a probe substrate to investigate the activity, specificity, and regulation of various CYP enzymes, most notably CYP3A4 and aromatase (CYP19A1).

Testosterone is metabolized by several CYP enzymes, with CYP3A4 being the major catalyst for its hydroxylation in the human liver. uniprot.orgdrugbank.com The primary metabolite formed is 6β-hydroxytestosterone, and the rate of its formation is a common marker for CYP3A4 activity. drugbank.comnih.gov However, other metabolites such as 2β-hydroxytestosterone are also produced. drugbank.com The use of Testosterone 4-C-14 allows for the separation and quantification of these various hydroxylated products, providing insights into the regioselectivity of different CYP isoforms. pnas.org

Kinetic studies with different recombinant CYP3A enzymes have revealed significant differences in their catalytic efficiencies for testosterone metabolism. For instance, while CYP3A4 and CYP3A5 both metabolize testosterone, CYP3A7, a fetal-specific isoform, exhibits a different metabolite profile, with a notable production of 2α-hydroxytestosterone. drugbank.comnih.gov

| Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | CLint (Vmax/Km) (µL/min/pmol CYP) |

|---|---|---|---|---|

| CYP3A4 | 6β-OH-Testosterone | 28.9 ± 3.7 | 39.8 ± 1.6 | 1.38 |

| 2β-OH-Testosterone | - | - | - | |

| CYP3A5 | 6β-OH-Testosterone | 72.5 ± 12.5 | 10.3 ± 0.8 | 0.14 |

| 2β-OH-Testosterone | - | - | - | |

| CYP3A7 | 6β-OH-Testosterone | 13.5 ± 3.4 | 1.4 ± 0.1 | 0.10 |

| 2α-OH-Testosterone | 18.1 ± 2.9 | 3.2 ± 0.2 | 0.18 | |

| 2β-OH-Testosterone | - | - | - |

Data adapted from kinetic analyses of recombinant CYP3A enzymes. Dashes indicate that while the metabolite was formed, detailed kinetic parameters were not always reported in a comparable format across all studies. The kinetics for some reactions, particularly with CYP3A4, can be sigmoidal, indicating cooperativity, and may be better described by the Hill equation rather than the Michaelis-Menten model. nih.govpnas.org

Aromatase (CYP19A1) catalyzes the conversion of androgens to estrogens, a key step in steroid biosynthesis. nih.govabcam.comoup.com Testosterone is a natural substrate for aromatase, being converted to 17β-estradiol. researchgate.netacs.org Testosterone 4-C-14 has been used in assays to determine the kinetic parameters of this reaction and to screen for inhibitors. acs.org

Furthermore, Testosterone 4-C-14 has been employed to explore the catalytic potential of fungal P450s. A notable example is the discovery of CYP5312A4 from Thamnidium elegans, which was found to catalyze the 14α-hydroxylation of testosterone, a novel activity for a fungal P450. nih.govacs.org

Kinetic isotope effects are changes in the reaction rate that occur upon isotopic substitution. They are a powerful tool for investigating reaction mechanisms, particularly for determining whether C-H bond cleavage is a rate-limiting step. jst.go.jpnih.gov In the context of P450-mediated testosterone metabolism, studies have often used deuterium-labeled testosterone. For example, deuteration at the 6β-position of testosterone was shown to decrease the formation of 6β-hydroxytestosterone by CYP3A4, while increasing the production of 2β-hydroxytestosterone, a phenomenon known as "metabolic switching". nih.govportico.org

While these studies typically use deuterium (B1214612) for KIE measurements, Testosterone 4-C-14 serves a crucial role in the experimental setup. The radiolabel provides the necessary tool for accurately quantifying the parent substrate and its various metabolites, which is essential for calculating the precise changes in reaction rates and product ratios that define the kinetic isotope effect.

CYP3A4 is well-known for exhibiting atypical, non-Michaelis-Menten kinetics, which is indicative of allosteric regulation and cooperativity. nih.govresearchgate.netnih.govpnas.org This means that the binding of one molecule to the enzyme can influence the binding and/or metabolism of subsequent molecules. Testosterone metabolism by CYP3A4 often shows a sigmoidal velocity versus substrate concentration plot, which is a hallmark of homotropic cooperativity (where the substrate itself acts as an effector). pnas.orgresearchgate.netpsu.edu

Testosterone can also act as a heterotropic effector, stimulating the metabolism of other substrates like estradiol (B170435). pnas.org The complex kinetics of CYP3A4 are thought to arise from its large, flexible active site that can accommodate more than one ligand simultaneously. pnas.orgresearchgate.net Studies using a wide range of Testosterone 4-C-14 concentrations have been fundamental in characterizing these cooperative behaviors and in developing multi-site kinetic models to describe the complex interactions of substrates and effectors with CYP3A4. pnas.orgpsu.edu The binding of effectors can induce conformational changes in the enzyme, altering its catalytic activity. nih.govnih.govmcgill.ca

Hydroxylation Stereochemistry

The stereospecificity of enzymatic hydroxylation is a key area of investigation where Testosterone 4-C-14 is employed. Studies involving cytochrome P450 enzymes, which are crucial for steroid metabolism, utilize labeled substrates to determine the precise orientation of hydroxyl group addition. For instance, research on cytochrome P450 3A4 (CYP3A4), a major enzyme in human drug metabolism, has used various isotopically labeled testosterones, including deuterated and tritiated versions, to probe the mechanism of 6β-hydroxylation. researchgate.net Such studies, complemented by biomimetic reactions, demonstrate that the enzyme exerts significant control over the reaction's course, favoring specific stereochemical outcomes that are not dominant in purely chemical oxidations. researchgate.net

Mutant enzymes have also been studied to understand the factors controlling hydroxylation sites. For example, mutants of cytochrome P450eryF (CYP107A1) were shown to oxidize testosterone at multiple positions. researchgate.net The identity and stereochemistry of the resulting hydroxytestosterone metabolites were confirmed by comparison with authentic standards, illustrating how changes in the enzyme's active site can alter the specificity of hydroxylation. researchgate.net Fungal systems, such as Rhizopus arrhizus, are also known to perform highly specific hydroxylations and epoxidations on the steroid nucleus, and the mechanisms of these reactions have been explored using various steroid substrates. cdnsciencepub.com

Investigation of Testosterone Degradation Pathways

Testosterone 4-C-14 is instrumental in tracking the breakdown of testosterone by microorganisms, a process vital for understanding the environmental fate of steroid hormones and the bioremediation potential of bacteria.

Aerobic Catabolism in Microorganisms (e.g., Comamonas testosteroni, Novosphingobium tardaugens)

Comamonas testosteroni is a well-studied model organism for the aerobic degradation of steroids. researchgate.net The degradation pathway is initiated by the oxidation of testosterone's 17β-hydroxyl group to form Androst-4-ene-3,17-dione (4-AD). asm.org This is followed by further dehydrogenation to create Androsta-1,4-diene-3,17-dione (ADD). asm.orgresearchgate.net The use of radiolabeled testosterone helps confirm the sequence of these initial enzymatic steps and the subsequent cleavage of the steroid rings. asm.org The entire degradation pathway in C. testosteroni involves dozens of enzymes that facilitate the cleavage of all four rings. researchgate.netnih.gov

Novosphingobium tardaugens (also referred to as Caenibius tardaugens) is another bacterium capable of mineralizing steroid hormones, including both estrogens and androgens like testosterone. researchgate.netnih.govresearchgate.net Research has identified a putative steroid degradation (SD) gene cluster in this bacterium that resembles the one found in C. testosteroni. researchgate.netnih.gov Studies have confirmed its ability to use testosterone as a sole source of carbon and energy. researchgate.net The identification of the 3β/17β-hydroxysteroid dehydrogenase in N. tardaugens highlights the key initial step in its testosterone degradation pathway. nih.gov

Table 1: Initial Steps in Aerobic Testosterone Degradation by Comamonas testosteroni This table outlines the primary enzymatic reactions initiating the breakdown of testosterone.

| Step | Substrate | Enzyme (Gene) | Product |

| 1 | Testosterone | 17β-Hydroxysteroid Dehydrogenase | Androst-4-ene-3,17-dione (4-AD) |

| 2 | Androst-4-ene-3,17-dione (4-AD) | Δ¹-Dehydrogenase | Androsta-1,4-diene-3,17-dione (ADD) |

Molecular Mechanisms of Ring Cleavage and Demethylation

The complete breakdown of the testosterone molecule requires the cleavage of its four-ring structure and the removal of methyl groups. Using [4-¹⁴C]-testosterone allows for the unequivocal tracking of the steroid's carbon backbone into final breakdown products like carbon dioxide. In anaerobic studies with Steroidobacter denitrificans grown in a fed-batch culture with [4-¹⁴C]-testosterone, the accumulation of ¹⁴CO₂ was detected, providing direct proof that the steroid ring was cleaved and the molecule was mineralized. omicsonline.orgasm.org After 60 hours of anaerobic growth, approximately 20% of the initial radioactivity from [4-¹⁴C]-testosterone was recovered as ¹⁴CO₂, with another 41% being assimilated into bacterial biomass. asm.org

In aerobic bacteria like C. testosteroni, the A-ring is typically aromatized before a meta-cleavage reaction occurs. researchgate.net The subsequent degradation of the B, C, and D rings proceeds via pathways analogous to β-oxidation. nih.gov The cleavage of the C19 methyl group during the aromatization of androgens to estrogens is a well-known P450-catalyzed reaction that results in the release of formic acid. nih.gov The use of radiolabeled substrates is essential to follow the carbon atom through these complex bond-cleavage and rearrangement reactions. nih.gov

Biosynthesis Pathway Tracing

Testosterone 4-C-14 is a valuable tracer for studying the metabolic fate and conversion of testosterone in various biological systems. It allows for quantitative analysis of pathways where testosterone is a substrate.

Precursor Utilization in Steroidogenesis (e.g., Dehydroepiandrosterone, Androst-4-ene-3,17-dione)

The biosynthesis of testosterone involves several precursor steroids, primarily following the Δ⁴ and Δ⁵ pathways. glowm.com Dehydroepiandrosterone (DHEA) is a key intermediate in the Δ⁵ pathway, while Androst-4-ene-3,17-dione is its counterpart in the Δ⁴ pathway. glowm.comnih.gov

Studies investigating steroidogenesis often use multiple radiolabeled compounds to trace the complex network of reactions. For example, experiments have been conducted by infusing subjects with both [¹⁴C]testosterone and [³H]dehydroepiandrosterone sulfate (B86663) to simultaneously measure the production and conversion rates of these hormones. researchgate.net Similarly, the metabolism of testosterone-4-¹⁴C has been studied alongside labeled androst-4-ene-3,17-dione to delineate the metabolic pathways. nih.gov

Estrogen Formation from Testosterone (Aromatization)

The conversion of androgens to estrogens, a process known as aromatization, is a key step in steroid biosynthesis catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily. wikipedia.org Testosterone 4-C-14 has been instrumental in studying the kinetics and mechanisms of this conversion to its estrogenic product, estradiol.

Research utilizing Testosterone 4-C-14 has provided significant insights into the activity of aromatase in various tissues. For instance, studies with human placental microsomes have used radiolabeled testosterone to determine the kinetic properties of aromatase. nih.govcdnsciencepub.com In one such study, the Michaelis-Menten constant (Km) of purified aromatase for testosterone was determined to be 41 nM, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. nih.gov

Furthermore, investigations into testicular tissue from male-to-female transsexuals on estrogen therapy used [4-¹⁴C]testosterone to demonstrate the presence of active aromatase that synthesizes [¹⁴C]estradiol-17β from the androgen precursor. tandfonline.com While the conversion rate was low, it provided clear evidence of the enzyme's functional presence. tandfonline.com

The placenta is a significant site of estrogen production during pregnancy, a process heavily reliant on aromatization. ahajournals.org The aromatase enzyme present in the placenta is thought to protect the female fetus from the direct transfer of maternal testosterone by converting androgens into estrogens. oup.com Studies on porcine placental and gonadal isozymes of aromatase have revealed differences in their catalytic activity. The placental isozyme showed a higher affinity for testosterone compared to the gonadal isozyme. oup.com

The following table summarizes key findings from studies using Testosterone 4-C-14 to investigate aromatization:

| Tissue/Cell Type | Key Finding | Kinetic Parameter (Km for Testosterone) |

| Human Placental Microsomes | Determined kinetic properties of purified aromatase. nih.gov | 41 nM nih.gov |

| Testicular Tissue (male-to-female transsexuals) | Confirmed the presence of functional aromatase activity. tandfonline.com | Not determined tandfonline.com |

| Porcine Placental Isozyme | Exhibited higher affinity for testosterone compared to the gonadal isozyme. oup.com | Not specified oup.com |

Regulation of Steroidogenesis

Steroidogenesis, the process of steroid hormone synthesis from cholesterol, is a complex and tightly regulated cascade of enzymatic reactions. researchgate.netnih.gov Testosterone 4-C-14 has been employed in various in vitro systems to understand the regulation of this pathway, particularly the activity of enzymes involved in testosterone metabolism and the influence of various factors on hormone production. mst.dkoup.com

The H295R human adrenocortical carcinoma cell line is a widely used in vitro model for studying steroidogenesis because it expresses the necessary enzymes for the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids. oup.comeuropa.eu Assays using this cell line, often in a high-throughput format, measure changes in hormone levels, including testosterone and estradiol, in response to chemical exposure. oup.comiaea.org These studies help identify substances that can interfere with steroid hormone production. iaea.org

Luteinizing hormone (LH) is a primary regulator of steroidogenesis in Leydig cells of the testes. eur.nl The acute response to LH involves the rapid synthesis of a protein required for the transfer of cholesterol into the mitochondria, which is the rate-limiting step in steroid production. oup.com While the cAMP/PKA signaling pathway is a major mediator of this process, other signaling pathways, such as those involving protein kinase C (PKC), also play a modulatory role. oup.com

Studies investigating the metabolism of Testosterone 4-C-14 in cultured human skin fibroblasts have shown that the rate of metabolism is dependent on the anatomical origin of the cells. oup.com For example, fibroblasts from genital skin metabolized testosterone more rapidly than those from non-genital areas. oup.com This highlights the tissue-specific regulation of steroidogenic enzymes.

The table below outlines the effects of different factors on steroidogenesis as studied using systems that often employ radiolabeled precursors like Testosterone 4-C-14.

| Regulator/Factor | Model System | Observed Effect on Steroidogenesis |

| Forskolin | H295R cells | Induces steroidogenesis, increasing testosterone and estradiol production. iaea.org |

| Prochloraz (fungicide) | H295R cells | Inhibits steroidogenesis, decreasing testosterone and estradiol production. iaea.org |

| Luteinizing Hormone (LH) | Rat Leydig cells | Stimulates testosterone production. eur.nl |

| Protein Kinase C (PKC) | Rat Leydig cells | Modulates LH-stimulated steroidogenesis. oup.com |

Receptor Binding Assays and Mechanistic Studies Utilizing Testosterone 4 C 14

Androgen Receptor Ligand-Binding Studies

Ligand-binding studies are foundational to understanding how hormones like testosterone (B1683101) exert their effects. By using Testosterone 4-C-14, researchers can directly measure the interaction with the androgen receptor.

Saturation binding analysis is an experimental method used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the affinity of the receptor for the radioligand, expressed as the equilibrium dissociation constant (Kd). graphpad.com In this type of assay, increasing concentrations of Testosterone 4-C-14 are incubated with a preparation containing the androgen receptor until equilibrium is reached.

The experiment measures both total binding and non-specific binding (in the presence of a high concentration of unlabeled testosterone to saturate the receptors). Specific binding is then calculated by subtracting non-specific from total binding. graphpad.com The resulting data, when plotted as specific binding versus the concentration of Testosterone 4-C-14, yields a saturation curve. From this curve, the Kd, which is the concentration of radioligand that occupies 50% of the receptors at equilibrium, and the Bmax, the maximum number of binding sites, can be determined. graphpad.comturkupetcentre.net Studies using tritiated testosterone ([3H]testosterone), which functions analogously to Testosterone 4-C-14, have established the high affinity of this interaction, with Kd values typically in the nanomolar (nM) or sub-nanomolar range. nih.govnih.gov

| Parameter | Description | Representative Value (Testosterone) | Reference |

|---|---|---|---|

| Kd (Equilibrium Dissociation Constant) | Concentration of ligand required to occupy 50% of receptors at equilibrium. A lower Kd indicates higher binding affinity. | 0.2 - 0.5 nM | nih.gov |

| Bmax (Maximum Binding Capacity) | Total concentration of receptor sites in the sample. | 15 ± 7 fmol/mg protein (in human BPH tissue) | nih.gov |

Competitive binding assays are used to determine the relative binding affinity of unlabeled compounds for a receptor by measuring their ability to compete with a fixed concentration of a radioligand, such as Testosterone 4-C-14. nih.gov In these experiments, the androgen receptor preparation is incubated with the radioligand and various concentrations of an unlabeled test compound (competitor).

The ability of the test compound to displace the radiolabeled testosterone from the receptor is measured. A more potent competitor will displace the radioligand at a lower concentration. The data are often used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand), from which an inhibition constant (Ki) can be derived. The Ki represents the affinity of the receptor for the unlabeled competitor ligand. nih.gov These assays are crucial for screening new drugs and for understanding the specificity of the androgen receptor, as they can quantify the binding affinities of various natural and synthetic steroids. nih.govnih.gov

| Unlabeled Ligand (Competitor) | Binding Affinity (Ki) in nM | Relative Potency | Reference |

|---|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | 6 nM | High | nih.gov |

| Testosterone | 50 nM | Moderate | nih.gov |

| Progesterone (B1679170) | 92 nM | Lower | nih.gov |

| Estradiol (B170435) | 100 nM | Lower | nih.gov |

Dissociation kinetics experiments measure the rate at which a radioligand separates from its receptor over time. This provides insight into the stability of the ligand-receptor complex. To measure this, receptors are first incubated with Testosterone 4-C-14 to allow for complex formation. Then, a large excess of unlabeled testosterone is added to prevent any re-binding of the radiolabeled molecules that dissociate. The amount of radioligand still bound to the receptor is measured at various time points.

Studies have shown that the dissociation of testosterone from the androgen receptor is significantly faster than that of its more potent metabolite, 5α-dihydrotestosterone (DHT). nih.govoup.com The dissociation half-time (t½) for testosterone from the nuclear androgen receptor at 37°C is approximately 1 hour, whereas the half-time for DHT is about 3.5 hours. oup.com This difference in dissociation rates is a key factor in the higher biological potency of DHT compared to testosterone. nih.govoup.com Furthermore, the interaction between the N-terminal and steroid-binding domains of the androgen receptor can slow the rate of ligand dissociation, thereby stabilizing the receptor. oup.com

Androgen Receptor Functional Characterization

Beyond simple binding metrics, Testosterone 4-C-14 is instrumental in functional studies that explore how the androgen receptor operates, particularly how its function is altered by genetic mutations and regulated within the cell.

Mutations in the androgen receptor gene can lead to a variety of conditions, including androgen insensitivity syndrome. Many of these mutations occur in the ligand-binding domain (LBD) of the receptor, which can alter its structure and, consequently, its ability to bind testosterone. Radioligand binding assays using Testosterone 4-C-14 or similar tracers are essential for characterizing the functional consequences of these mutations.

Some mutations can drastically reduce or completely abolish the receptor's affinity for testosterone, leading to a non-functional protein. Other mutations may not eliminate binding but can alter the specificity of the ligand-binding pocket. This can result in a receptor that binds testosterone with lower affinity or, in some cases, gains the ability to be activated by other steroids like progesterone or even by antiandrogens that would normally block receptor activity. For example, the T877A mutation, found in some prostate cancer cells, allows the receptor to be activated by the antiandrogen hydroxyflutamide. Such studies are critical for understanding disease mechanisms and the development of drug resistance.

| AR Mutation | Location | Effect on Ligand Binding | Clinical Relevance |

|---|---|---|---|

| T877A | Ligand-Binding Domain (LBD) | Alters ligand specificity; allows activation by antiandrogens (e.g., hydroxyflutamide) and other steroids. | Prostate Cancer, Androgen Insensitivity Syndrome |

| L701H | Ligand-Binding Domain (LBD) | Lower affinity for DHT, but markedly higher affinity for glucocorticoids. | Prostate Cancer |

| H874Y | Ligand-Binding Domain (LBD) | Allows testosterone to acquire DHT-like activity by slowing its dissociation rate. | Prostate Cancer |

| Val866Met | Ligand-Binding Domain (LBD) | Does not alter equilibrium binding affinity but increases the rates of androgen dissociation and AR degradation. | Androgen Insensitivity Syndrome |

The expression and stability of the androgen receptor are tightly regulated, and androgens themselves play a key role in this process. Studies utilizing radiolabeled testosterone have helped to elucidate these regulatory mechanisms. Androgens have been shown to increase the stability of the androgen receptor protein. In the absence of a ligand, the AR has a relatively short half-life of about 3 hours; however, in the presence of androgens, the half-life can be extended to over 10 hours.

This ligand-induced stabilization is a crucial part of the androgenic response. Furthermore, androgens can regulate the amount of AR at the transcriptional level, although the effect is cell-type dependent. In some cells, such as the prostate cancer cell line LNCaP, prolonged treatment with androgens leads to a down-regulation of AR mRNA. In contrast, in other cell types like osteoblasts, androgens can up-regulate AR mRNA expression. More recent studies indicate that androgens increase AR protein levels primarily by inducing the receptor's own translational activity, rather than by altering mRNA levels. mdpi.com These regulatory feedback loops are vital for maintaining appropriate androgen sensitivity in different tissues.

Interactions with Other Steroid Receptors

The specificity of a radiolabeled compound is paramount in receptor binding assays to ensure that the observed effects are attributable to the target receptor. While Testosterone 4-C-14 is primarily utilized for its high affinity to the androgen receptor (AR), its potential for cross-reactivity with other steroid receptors, such as estrogen receptors, is a critical consideration in the interpretation of research findings.

Cross-Reactivity with Estrogen Receptors

The structural similarity between androgens and estrogens raises the possibility of cross-reactivity of testosterone and its analogs with estrogen receptors (ER). Estrogen receptors exist in two primary subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are encoded by separate genes and exhibit distinct tissue distributions and physiological roles.

Research investigating the binding of androgens to estrogen receptors has consistently demonstrated a significantly lower affinity of testosterone for ERs compared to its native ligand, estradiol. Studies have shown that high concentrations of androgens are required to compete with estradiol for binding to the estrogen receptor in uterine tissue. nih.gov At equilibrium, testosterone shows very weak competition with estradiol for binding to the estrogen receptor, though it has been observed to decrease the association rate of estradiol to its receptor. nih.gov This suggests that while there is some level of interaction, it is not a high-affinity binding.

The binding affinity of various steroids to the androgen receptor has been quantified, providing a baseline for understanding the relative specificity of testosterone. In competitive binding assays using rat skeletal muscle and prostate cytosol, testosterone demonstrated a relative binding affinity (RBA) for the androgen receptor that was lower than the synthetic androgen methyltrienolone (B1676529) (R1881) but still significant.

While direct quantitative binding data for Testosterone 4-C-14 on both ERα and ERβ is not extensively available in the literature, the established low affinity of unlabeled testosterone for estrogen receptors provides a strong indication of its binding characteristics. The structural integrity of the testosterone molecule is maintained in Testosterone 4-C-14, with the carbon-14 (B1195169) isotope serving as a radiolabel for detection and quantification without altering its fundamental binding properties.

The implications of this low cross-reactivity are significant for mechanistic studies. It suggests that in systems expressing both androgen and estrogen receptors, the effects observed with Testosterone 4-C-14 at physiological or near-physiological concentrations are predominantly mediated through the androgen receptor. However, at supraphysiological concentrations, the potential for off-target effects through weak binding to estrogen receptors cannot be entirely dismissed and should be considered in the experimental design and interpretation of results.

Comparative Binding Affinity of Testosterone

| Receptor | Ligand | Relative Binding Affinity (%) |

| Androgen Receptor (Rat Prostate) | Methyltrienolone (R1881) | 100 |

| Testosterone | 37 | |

| Dihydrotestosterone | 48 | |

| Estrogen Receptor | Estradiol | 100 |

| Testosterone | Very Low |

Advanced Analytical Methodologies for Testosterone 4 C 14 Research

Radiometric Detection Techniques

Radiometric detection techniques are fundamental in Testosterone (B1683101) 4-C-14 research, offering high sensitivity for the quantification of the radiolabel in various biological matrices. These methods rely on the detection of the beta particles emitted during the radioactive decay of carbon-14 (B1195169).

Liquid Scintillation Counting (LSC)

Liquid Scintillation Counting (LSC) is a widely used quantitative technique for measuring the radioactivity of beta-emitting isotopes like carbon-14. In Testosterone 4-C-14 research, LSC is employed to determine the total radioactivity in biological samples such as plasma, urine, bile, and feces following the administration of the labeled compound. This provides crucial data on the absorption, distribution, metabolism, and excretion (ADME) of testosterone.

The principle of LSC involves dissolving the sample containing Testosterone 4-C-14 and its metabolites in a "scintillation cocktail." This cocktail contains a solvent and fluors that emit light when excited by the beta particles from the carbon-14. The emitted photons are then detected by photomultiplier tubes in a liquid scintillation counter. The intensity of the light is proportional to the amount of radioactivity in the sample.

Research studies have utilized LSC to track the excretion pathways of Testosterone 4-C-14. For instance, after intravenous administration of 4-C14-testosterone to human subjects, the distribution of radioactivity in urine, feces, and bile was quantified using LSC. These studies revealed that a significant portion of the radioactivity is excreted in the urine within the first few hours. jci.org In studies involving animal models, such as cats and rabbits, LSC has been instrumental in demonstrating species-specific differences in excretion routes, with some species showing a higher proportion of biliary excretion. portlandpress.comnih.govnih.gov

Radio-High-Performance Liquid Chromatography (Radio-HPLC)

Radio-High-Performance Liquid Chromatography (Radio-HPLC) combines the high-resolution separation capabilities of HPLC with the sensitive detection of radioactivity. This technique is invaluable for separating and quantifying individual radiolabeled metabolites of Testosterone 4-C-14 in complex biological mixtures. An HPLC system separates the components of a sample, and the eluent then flows through a radioactivity detector, which is often a solid scintillator or a liquid scintillation counter adapted for flow-through detection. This allows for the generation of a radiochromatogram, where peaks correspond to radioactive compounds.

This methodology enables researchers to create a metabolic profile, identifying the different chemical forms in which the carbon-14 label appears over time. It has been used to separate testosterone from its various hydroxylated metabolites and other biotransformation products in samples from in vitro incubations with liver microsomes or in vivo studies. nih.gov The combination of retention time from the HPLC and the radioactive signal provides a powerful tool for metabolite identification and quantification.

Radio-Thin Layer Chromatography (Radio-TLC)

Radio-Thin Layer Chromatography (Radio-TLC) is another technique used to separate and visualize radiolabeled compounds. In this method, a sample containing Testosterone 4-C-14 and its metabolites is spotted onto a TLC plate, which is then developed in a suitable solvent system. The different compounds migrate up the plate at different rates, resulting in their separation. The distribution of radioactivity on the developed TLC plate is then detected using techniques such as autoradiography or by scraping the stationary phase sections and analyzing them with a liquid scintillation counter.

Radio-TLC has been employed in studies of testosterone metabolism in various tissues, including the skin and liver. nih.govresearchgate.net For instance, hepatic microsomes can be incubated with [4-14C]-testosterone, and the resulting metabolites are then separated by TLC and quantified by radioscanning. researchgate.net This technique is particularly useful for screening purposes and for the initial identification of major metabolites.

Chromatographic Separation Techniques for Metabolites

Chromatographic techniques are essential for the separation and purification of Testosterone 4-C-14 and its metabolites from biological extracts. These methods are often used in conjunction with radiometric or other detection methods for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of testosterone and its metabolites due to its high resolution, speed, and sensitivity. researchgate.net In the context of Testosterone 4-C-14 research, HPLC is used to separate the parent compound from a wide array of metabolites, which can then be quantified by UV detection, mass spectrometry, or radiometric methods.

Various HPLC methods have been developed for the simultaneous determination of testosterone and its hydroxylated metabolites in liver microsomes and other biological samples. nih.govnih.gov These methods often utilize reverse-phase chromatography with C18 columns and gradient elution to achieve optimal separation. The separated compounds can be identified by comparing their retention times with those of authentic standards. The use of HPLC allows for the detailed investigation of the metabolic pathways of testosterone, including the activities of different cytochrome P450 enzymes. hitachi-hightech.com

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of steroids, including testosterone and its metabolites. nih.gov For GC analysis, the steroid molecules, which are not sufficiently volatile, typically require derivatization to increase their volatility and thermal stability.

In studies of Testosterone 4-C-14, GC-MS can be used to identify the chemical structure of metabolites separated by other chromatographic techniques. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecules. While GC is a highly sensitive and specific technique, the requirement for derivatization can make sample preparation more complex compared to HPLC. nih.gov Nevertheless, it remains a valuable tool for the definitive identification of testosterone metabolites in complex biological matrices. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique in the study of Testosterone 4-C-14 due to its simplicity, speed, and high sensitivity. libretexts.org This method is effective for monitoring reaction progress and for the qualitative analysis of steroids. libretexts.organalis.com.my In the context of Testosterone 4-C-14 metabolism studies, TLC is instrumental in separating the radiolabeled parent compound from its various metabolites. nih.govnih.gov

The principle of TLC involves the separation of compounds based on their differential affinities for a stationary phase, typically a plate coated with silica (B1680970) gel or alumina (B75360), and a mobile phase, which is a solvent system that moves up the plate by capillary action. libretexts.org For the analysis of Testosterone 4-C-14 and its metabolites, specific solvent systems are employed to achieve optimal separation. For instance, a developing solvent system of dichloromethane:ethyl acetate:methanol (14:4:1, v/v/v) has been used to separate testosterone from its transformation products. researchgate.net Another system, chloroform, ethyl acetate, and absolute ethanol (B145695) (80:20:14), has been described for the separation of 14C-labeled enzymatic products of testosterone metabolism. biomart.cn

Following separation, the radiolabeled spots on the TLC plate are visualized and quantified. Autoradiography is a common method for detecting the radioactive compounds. biomart.cn The amount of radioactivity in each separated spot, corresponding to Testosterone 4-C-14 and its individual metabolites, can then be quantified using techniques like liquid scintillation counting. biomart.cn The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify the separated compounds. libretexts.org

Column Chromatography (e.g., Sephadex, Amberlite, Celite)

Column chromatography is a crucial preparative technique for the purification and isolation of Testosterone 4-C-14 and its metabolites from biological extracts. This method allows for the separation of complex mixtures into their individual components based on their differential adsorption to a stationary phase packed in a column.

Sephadex: Gel column chromatography using Sephadex, a cross-linked dextran (B179266) gel, is frequently employed for the separation of steroids. nih.govnih.govnih.gov Sephadex LH-20, in particular, has been used in the purification and isolation of metabolites of [4-14C]-testosterone. nih.gov The separation on Sephadex is based on a combination of gel filtration (size exclusion) and partition chromatography, effectively separating steroids based on their molecular size and polarity. nih.govsigmaaldrich.com

Amberlite: Amberlite, a brand of ion-exchange resin, is also utilized in the purification process. nih.gov Specifically, Amberlite XAD-2 has been used for the initial purification of extracts containing metabolites of [4-14C]-testosterone. nih.gov These polymeric adsorbent resins are effective in trapping nonpolar compounds from aqueous solutions, thereby concentrating the steroids and removing polar impurities. reddit.com

Celite: Celite, a form of diatomaceous earth, can be used as a support material in column chromatography. nih.gov It provides a high surface area and inert support for the stationary phase, facilitating efficient separation of steroids. nih.govreddit.com Celite column chromatography has been part of a two-step procedure for the separation of testicular steroids. nih.gov

The general procedure involves packing the selected stationary phase (Sephadex, Amberlite, or Celite) into a column and equilibrating it with a suitable solvent. The sample extract containing Testosterone 4-C-14 and its metabolites is then loaded onto the column. Different solvents or solvent gradients are used to elute the compounds from the column, with fractions being collected sequentially. The presence of the radiolabeled compounds in the collected fractions is monitored using a radiation detector.

Mass Spectrometry-Based Characterization

GC-MS and LC-MS/MS for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the definitive identification of Testosterone 4-C-14 metabolites.